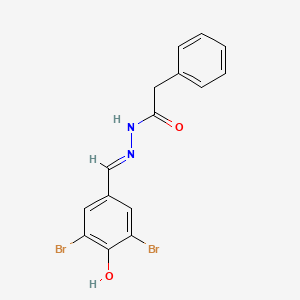![molecular formula C16H13ClN4O B3727192 1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol](/img/structure/B3727192.png)
1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol
概要
説明
1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalen-2-ol core linked to a 6-chloro-2-methylpyrimidin-4-yl group through a hydrazinylidene bridge. The presence of chlorine and methyl groups in the pyrimidine ring, along with the hydrazinylidene linkage, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol typically involves the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 6-chloro-2-methylpyrimidine-4-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazinylidene intermediate.
Condensation with naphthalen-2-ol: The hydrazinylidene intermediate is then condensed with naphthalen-2-ol in the presence of a suitable catalyst, such as acetic acid, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the hydrazinylidene linkage to a hydrazine group.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amino or thio-substituted pyrimidine derivatives.
科学的研究の応用
1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene linkage and the presence of chlorine and methyl groups in the pyrimidine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding, leading to altered cellular processes and therapeutic effects.
類似化合物との比較
Similar Compounds
6-chloro-2-methylpyrimidin-4-ol: A simpler analog lacking the naphthalen-2-ol moiety.
1-chloro-2-methylbutane: A halogenated organic building block with different structural features.
Methyl chloroformate: A compound with similar reactivity but different applications.
Uniqueness
1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol is unique due to its combination of a naphthalen-2-ol core and a 6-chloro-2-methylpyrimidin-4-yl group, linked through a hydrazinylidene bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
特性
IUPAC Name |
1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-10-19-15(17)8-16(20-10)21-18-9-13-12-5-3-2-4-11(12)6-7-14(13)22/h2-9,22H,1H3,(H,19,20,21)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTBAGPZUFKLKD-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzene-1,4-diol](/img/structure/B3727118.png)
![3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3727126.png)

![N-[5-[2-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B3727148.png)
![(3Z)-3-{(2Z)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B3727164.png)

![3-fluoro-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3727177.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B3727182.png)
![2-amino-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide](/img/structure/B3727188.png)
![N'~1~,N'~4~-bis[(2-hydroxy-1-naphthyl)methylene]terephthalohydrazide](/img/structure/B3727189.png)
![1-(3-nitrophenyl)ethanone [2-(3,5-dibromo-2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3727200.png)
![2,4-dichloro-6-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B3727203.png)
![N-1,3-benzothiazol-2-yl-2-{[5-ethyl-4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3727214.png)
![2-{4-amino-6-[2-(4-hydroxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B3727218.png)
